Phenylbutazone(diphenyl-d10)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

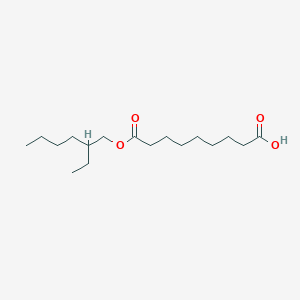

Phenylbutazone(diphenyl-d10) is the deuterium labeled Phenylbutazone . It is an efficient reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS). It is also a hepatotoxin and a nonsteroidal anti-inflammatory agent (NSAID) .

Molecular Structure Analysis

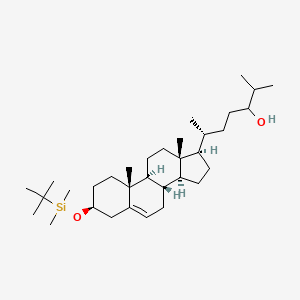

The molecular formula of Phenylbutazone(diphenyl-d10) is C19H10D10N2O2 . The molecular weight is 318.44 .Physical And Chemical Properties Analysis

Phenylbutazone(diphenyl-d10) appears as a solid and its color ranges from white to off-white . It has a molecular weight of 318.44 .科学的研究の応用

Anti-Inflammatory and Analgesic Effects

Phenylbutazone and its derivatives have been found to have both anti-inflammatory and peripheral analgesic effects . This makes it useful in the treatment of conditions that involve inflammation and pain.

Safer Derivatives Development

Researchers are exploring the toxicity mechanism of Phenylbutazone to develop safer derivatives . This involves reactivity and docking studies involving single electron transfer mechanism, as well as toxicological predictions .

Inhibition of Cyclooxygenase

Some structures of Phenylbutazone derivatives have shown potential for inhibiting human as well as murine COX-2 . This inhibition can help in the management of inflammation and pain.

Neuroinflammation Research

Phenylbutazone(diphenyl-d10) is used in neuroinflammation research . It helps in understanding the role of inflammation in neurological disorders.

Pain and Inflammation Research

Phenylbutazone(diphenyl-d10) is used in pain and inflammation research . It helps in studying the mechanisms of pain and inflammation, and in the development of new therapeutic strategies.

Environmental Analysis

Phenylbutazone(diphenyl-d10) is used in environmental analysis . It helps in studying the presence and effects of various substances in the environment.

Synthetic Intermediates

Phenylbutazone(diphenyl-d10) is used as a synthetic intermediate . It is used in the synthesis of other complex molecules.

8. Pharmaceuticals and Personal Care Products (PPCPs) Research Phenylbutazone(diphenyl-d10) is used in the research of Pharmaceuticals and Personal Care Products (PPCPs) . It helps in understanding the effects of these products on health and environment.

作用機序

Target of Action

Phenylbutazone(diphenyl-d10) primarily targets prostaglandin H synthase (PHS) and prostacyclin synthase . These enzymes are crucial in the biosynthesis of prostaglandins and prostacyclin, which are involved in inflammation and pain signaling.

Mode of Action

Phenylbutazone(diphenyl-d10) binds to and inactivates its targets, prostaglandin H synthase and prostacyclin synthase, through a process mediated by peroxide (H2O2) . This interaction leads to a reduction in the production of prostaglandin and prostacyclin, which in turn results in reduced inflammation of the surrounding tissues .

Biochemical Pathways

The primary biochemical pathway affected by Phenylbutazone(diphenyl-d10) is the prostaglandin synthesis pathway . By inhibiting the enzymes involved in this pathway, Phenylbutazone(diphenyl-d10) reduces the production of prostaglandins and prostacyclin, key mediators of inflammation and pain. This leads to downstream effects such as reduced inflammation and alleviation of pain.

Pharmacokinetics

It’s known that the compound’s deuterium labeling can potentially affect its pharmacokinetic and metabolic profiles . More research is needed to fully understand the ADME properties of Phenylbutazone(diphenyl-d10) and their impact on its bioavailability.

Result of Action

The primary result of Phenylbutazone(diphenyl-d10)'s action is the reduction of inflammation in the surrounding tissues . This is achieved through the inhibition of prostaglandin and prostacyclin production, which are key mediators of inflammation. Additionally, Phenylbutazone(diphenyl-d10) has been found to induce the expression of muscle blind-like protein 1 (MBNL1), suggesting potential utility in the research of ankylosing spondylitis .

Safety and Hazards

特性

IUPAC Name |

4-butyl-1,2-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazolidine-3,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMDGNCVAMGZFE-MIPJZDBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])N2C(=O)C(C(=O)N2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])CCCC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016401 |

Source

|

| Record name | Phenylbutazone-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219794-69-0 |

Source

|

| Record name | Phenylbutazone-d10 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)